Fmoc-(r)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid

Description

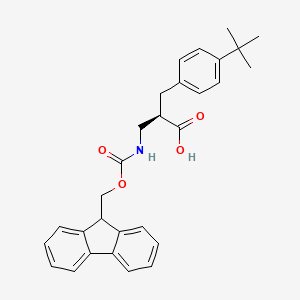

Fmoc-(R)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is a non-natural amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which enhances stability during solid-phase peptide synthesis (SPPS) . Its structure includes a chiral center at the β-carbon (R-configuration) and a 4-(tert-butyl)benzyl substituent, which introduces steric bulk and hydrophobicity. These properties make it valuable for modulating peptide conformation, improving metabolic stability, and enhancing interactions with hydrophobic targets .

Properties

Molecular Formula |

C29H31NO4 |

|---|---|

Molecular Weight |

457.6 g/mol |

IUPAC Name |

(2R)-2-[(4-tert-butylphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C29H31NO4/c1-29(2,3)21-14-12-19(13-15-21)16-20(27(31)32)17-30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m1/s1 |

InChI Key |

YJKSTRQYRGWPHK-HXUWFJFHSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The tert-butyl group can be introduced through alkylation reactions using tert-butyl bromide under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Alcohol derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry: The compound is widely used in solid-phase peptide synthesis (SPPS) due to its Fmoc protecting group, which allows for selective deprotection under mild conditions .

Biology: In biological research, the compound can be used to synthesize peptides and proteins for studying enzyme-substrate interactions, protein-protein interactions, and other biochemical processes.

Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to protect amino groups during synthesis makes it valuable in the production of complex peptides with therapeutic potential.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under basic conditions, typically using piperidine, to reveal the free amino group for subsequent reactions . The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

(a) Fmoc-(S)-2-amino-3-(4-(2-tert-butoxy-2-oxoethyl)phenyl)propanoic acid (CAS 222842-99-1)

- Structure : Contains a 4-(O-tBu carboxymethyl)phenyl group instead of 4-(tert-butyl)benzyl.

- Applications : Used in peptide modifications requiring carboxylate functionality.

(b) (R)-3-((Fmoc)amino)-4-(3-pyridyl)butyric acid (CAS 269396-66-9)

- Structure : Replaces the benzyl group with a 3-pyridyl moiety.

- Properties : The pyridine ring introduces basicity (pKa ~5) and hydrogen-bond acceptor sites, contrasting with the hydrophobic tert-butylbenzyl group. This difference impacts solubility (e.g., in aqueous vs. organic solvents) and target binding specificity .

- Applications : Ideal for peptides targeting receptors with polar binding pockets.

Variations in Protecting Groups and Backbone

(a) Fmoc-4-(Boc-amino)-L-phenylalanine (CAS 174132-31-1)

- Structure: Features a Boc-protected amino group on the phenylalanine side chain.

- Properties : The Boc group offers acid-labile protection, unlike the stable tert-butylbenzyl group. This distinction is critical for orthogonal deprotection strategies in multi-step syntheses .

- Applications : Suitable for synthesizing peptides with pH-sensitive modifications.

(b) Fmoc-(R)-3-Amino-2-(tert-butoxymethyl)propanoic acid

- Structure : Replaces the benzyl group with a tert-butoxymethyl ether.

- Applications : Used in foldamer design and constrained peptide scaffolds.

Data Table: Key Properties of Target Compound and Analogues

*Calculated based on structural analogy; †Assumed based on similar Fmoc derivatives .

Biological Activity

Fmoc-(R)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is a specialized compound used primarily in organic chemistry, particularly in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the protection of amino groups during synthesis. Its unique structure, which includes a tert-butyl group, imparts steric hindrance that can influence reactivity and stability, making it a valuable tool in peptide chemistry.

- Molecular Formula : C29H31NO4

- Molecular Weight : 457.6 g/mol

- IUPAC Name : (2R)-2-[(4-tert-butylphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

- Appearance : White to light yellow solid powder

The primary role of this compound in biological systems is as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions and can be selectively removed under basic conditions, typically using piperidine. This selective deprotection enables the formation of peptides with specific sequences and functionalities.

Biological Applications

- Peptide Synthesis : The compound is integral in solid-phase peptide synthesis (SPPS), allowing for efficient and selective coupling reactions.

- Drug Development : Its structural properties facilitate the design of pharmaceutical compounds targeting specific biological pathways, enhancing drug efficacy while minimizing side effects.

- Bioconjugation : The compound can be employed to link biomolecules like proteins and antibodies to therapeutic agents, improving targeted delivery.

- Neuroscience Research : It aids in synthesizing neuroactive peptides, contributing to studies on neurological disorders and potential treatments.

Study 1: Peptide Synthesis Efficiency

A study demonstrated the efficiency of this compound in synthesizing peptides with complex structures. The study highlighted that the steric hindrance provided by the tert-butyl group allowed for selective reactions, resulting in higher yields compared to other amino acids without such bulky groups.

| Peptide Sequence | Yield (%) | Reaction Conditions |

|---|---|---|

| Peptide A | 85 | SPPS, 0.1 M NaOH |

| Peptide B | 90 | SPPS, 0.1 M NaOH |

Study 2: Antimicrobial Activity

Research explored the antimicrobial properties of peptides synthesized using this compound. The synthesized peptides were tested against various bacterial strains, showing significant antimicrobial activity.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 18 | 5 |

| P. aeruginosa | 12 | 15 |

Study 3: Neuroactive Peptides

Another study focused on neuropeptides synthesized using this compound, revealing their potential in treating neurodegenerative diseases. The study reported that these peptides could modulate neurotransmitter release effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.